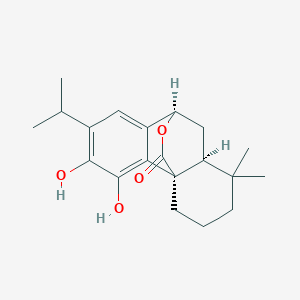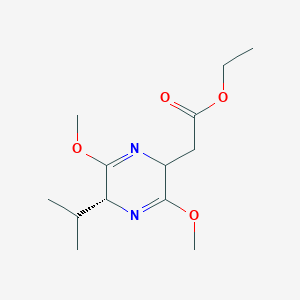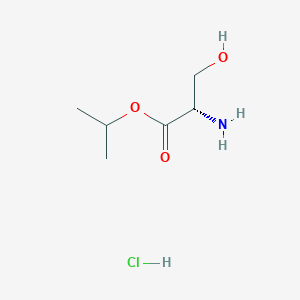
carnosol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound carnosol is a complex organic molecule with significant scientific interest It is known for its unique tetracyclic structure and multiple functional groups, including hydroxyl and ketone groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of carnosol typically involves multiple steps, starting from simpler organic molecules. The process often includes:
Formation of the Tetracyclic Core: This step involves cyclization reactions to form the tetracyclic structure. Common reagents include strong acids or bases to facilitate ring closure.
Functional Group Introduction: Hydroxyl and ketone groups are introduced through oxidation and reduction reactions. Reagents such as potassium permanganate (KMnO4) for oxidation and sodium borohydride (NaBH4) for reduction are commonly used.
Isopropyl Group Addition: The isopropyl group is typically added through alkylation reactions using reagents like isopropyl bromide (C3H7Br).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups, to form ketones or carboxylic acids.
Reduction: Reduction reactions can convert ketone groups to hydroxyl groups.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others, such as halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Halogenating agents like bromine (Br2) or chlorine (Cl2)
Major Products
Oxidation: Formation of ketones or carboxylic acids
Reduction: Formation of alcohols
Substitution: Formation of halogenated derivatives
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound is studied for its unique structure and reactivity. It serves as a model compound for understanding complex organic reactions and mechanisms.
Biology
In biological research, the compound is investigated for its potential biological activities, including antimicrobial and antioxidant properties. It is often used in studies involving cell cultures and animal models.
Medicine
In medicine, the compound is explored for its potential therapeutic effects. Research is ongoing to determine its efficacy in treating various diseases, including cancer and inflammatory conditions.
Industry
In the industrial sector, the compound is used as a precursor for synthesizing other complex molecules. Its unique structure makes it valuable in the development of new materials and pharmaceuticals.
Mécanisme D'action
The mechanism of action of carnosol involves its interaction with various molecular targets. The hydroxyl and ketone groups allow it to form hydrogen bonds and interact with enzymes and receptors. These interactions can modulate biological pathways, leading to its observed effects. For example, its antioxidant properties may involve scavenging free radicals and protecting cells from oxidative damage.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (1R,8S,10S)-3,4-dihydroxy-5-[(2R)-1-hydroxypropan-2-yl]-11,11-dimethyl-16-oxatetracyclo[6.6.2.01,10.02,7]hexadeca-2,4,6-trien-15-one
- (1R,8R,9R,10S)-3,4,9-trihydroxy-5-[(2S)-1-hydroxypropan-2-yl]-11,11-dimethyl-16-oxatetracyclo[6.6.2.01,10.02,7]hexadeca-2,4,6-trien-15-one
Uniqueness
The uniqueness of carnosol lies in its specific stereochemistry and functional groups. The presence of both hydroxyl and ketone groups, along with the isopropyl group, gives it distinct chemical properties and reactivity compared to similar compounds.
Propriétés
IUPAC Name |
(1S,8R,10S)-3,4-dihydroxy-11,11-dimethyl-5-propan-2-yl-16-oxatetracyclo[6.6.2.01,10.02,7]hexadeca-2,4,6-trien-15-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26O4/c1-10(2)11-8-12-13-9-14-19(3,4)6-5-7-20(14,18(23)24-13)15(12)17(22)16(11)21/h8,10,13-14,21-22H,5-7,9H2,1-4H3/t13-,14+,20+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUSYGBPHQBWGAD-CKNLXJGOSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C(=C2C(=C1)C3CC4C2(CCCC4(C)C)C(=O)O3)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=C(C(=C2C(=C1)[C@H]3C[C@@H]4[C@]2(CCCC4(C)C)C(=O)O3)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(8S)-2-chloro-8-(trifluoromethyl)-1,6,7,8-tetrahydropyrimido[1,2-a]pyrimidin-4-one](/img/structure/B8072226.png)
![(8S)-2-[(3R)-3-methylmorpholin-4-yl]-8-(trifluoromethyl)-1,6,7,8-tetrahydropyrimido[1,2-a]pyrimidin-4-one](/img/structure/B8072227.png)
![5-bromo-7-methyl-1H-imidazo[5,1-f][1,2,4]triazin-4-one](/img/structure/B8072235.png)
![tert-Butyl 2-oxo-8'-azaspiro[azetidine-3,3'-bicyclo[3.2.1]octane]-8'-carboxylate](/img/structure/B8072239.png)
![4,7-Diaza-spiro[2.5]octane-4-carboxylic acid benzyl ester (hydrochloride)](/img/structure/B8072246.png)
![tert-Butyl (3aS,7aR)-octahydro-1H-pyrrolo[3,2-c]pyridine-1-carboxylate](/img/structure/B8072252.png)

![(2R,3R,4S,5S,6R)-2-[[(3S,5R,6S,8R,9R,10R,12R,13R,14R,17S)-3,12-dihydroxy-4,4,8,10,14-pentamethyl-17-[6-methyl-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhept-5-en-2-yl]-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-6-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B8072270.png)

![N-[(Z)-(2-oxonaphthalen-1-ylidene)methyl]pyridine-4-carbohydrazide](/img/structure/B8072289.png)

![Diacetato[(R)-(+)-2,2'-bis(DI-P-tolylphosphino)-1,1'-binaphthyl]ruthenium(II)](/img/structure/B8072299.png)
